molecular formula C25H30N4O3S B2935930 N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021074-97-4

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B2935930
CAS-Nummer: 1021074-97-4
Molekulargewicht: 466.6
InChI-Schlüssel: WGYDZXGPPDOGDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O2SC_{21}H_{27}N_{3}O_{2}S with a molecular weight of 421.6 g/mol. The compound features a pyrazolo-pyridine core structure, which is known for various biological activities.

Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . Activation of GIRK channels can influence neuronal excitability and has implications in the treatment of neurological disorders.

Key Findings:

  • GIRK Channel Activation : The compound has shown nanomolar potency as a GIRK1/2 activator, indicating potential therapeutic applications in conditions such as epilepsy and anxiety disorders .
  • Stability and Potency : The inclusion of the 1,1-dioxidotetrahydrothiophen-3-yl group enhances metabolic stability and potency compared to other scaffolds .

Biological Activities

The biological activities of this compound have been evaluated through various assays:

1. Anticancer Activity

Studies have demonstrated that pyrazolo-pyridine derivatives exhibit pro-apoptotic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves:

  • Cytotoxicity : Evaluated using the MTT assay.
  • Apoptosis Induction : Confirmed through lactate dehydrogenase assays and flow cytometry .

2. Inhibition of Enzymes

The compound's ability to inhibit monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE) has been explored. Inhibition profiles suggest:

  • Selective Inhibition : Certain derivatives showed preferential inhibition towards MAO A with IC50 values around 1 μM .

Case Study 1: GIRK Channel Activators

A study focused on the synthesis and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers demonstrated their effectiveness as GIRK channel activators. The compounds were subjected to tier 1 DMPK assays to assess their pharmacokinetic properties .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of pyrazolo-pyridine derivatives against HeLa and MCF-7 cells. The study highlighted several compounds with significant cytotoxic effects, indicating their potential as therapeutic agents against resistant cancer types .

Summary Table of Biological Activities

Activity TypeAssay MethodKey Findings
GIRK Channel ActivationDMPK AssaysNanomolar potency identified
Anticancer ActivityMTT AssaySignificant cytotoxicity in MCF-7 and HeLa cells
Enzyme InhibitionIC50 DeterminationMAO A inhibition with IC50 ~ 1 μM

Eigenschaften

IUPAC Name

N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-17-23-21(25(30)26-19-11-7-2-3-8-12-19)15-22(18-9-5-4-6-10-18)27-24(23)29(28-17)20-13-14-33(31,32)16-20/h4-6,9-10,15,19-20H,2-3,7-8,11-14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYDZXGPPDOGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.